molecular formula C15H12ClN3O5 B11525032 2-chloro-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide

2-chloro-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide

Cat. No.: B11525032
M. Wt: 349.72 g/mol
InChI Key: PLEFCSOTBYZJEQ-CAOOACKPSA-N
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Description

2-chloro-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a nitro group, and a hydrazide linkage, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide typically involves the condensation of 2,4-dihydroxyacetophenone with 2-chloro-4-nitrobenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide linkage and nitro group are key functional groups that contribute to its biological activity. It can form covalent bonds with target proteins, leading to inhibition or modulation of their function. Additionally, the compound may generate reactive oxygen species (ROS) through redox cycling, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide: Lacks the nitro group, which may result in different chemical and biological properties.

    N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide: Lacks the chloro group, potentially affecting its reactivity and interactions.

    2-chloro-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-methylbenzohydrazide: Substitution of the nitro group with a methyl group, altering its electronic properties.

Uniqueness

The presence of both the chloro and nitro groups in 2-chloro-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide makes it unique compared to similar compounds. These functional groups contribute to its distinct reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H12ClN3O5

Molecular Weight

349.72 g/mol

IUPAC Name

2-chloro-N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C15H12ClN3O5/c1-8(11-5-3-10(20)7-14(11)21)17-18-15(22)12-4-2-9(19(23)24)6-13(12)16/h2-7,20-21H,1H3,(H,18,22)/b17-8+

InChI Key

PLEFCSOTBYZJEQ-CAOOACKPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)/C2=C(C=C(C=C2)O)O

Canonical SMILES

CC(=NNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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